Physical and chemical properties of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone
Physical and chemical properties of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone
An In-depth Technical Guide to 1-(4-Methoxy-2,6-dimethylphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(4-Methoxy-2,6-dimethylphenyl)ethanone, a member of the substituted acetophenone family, is a chemical compound of significant interest to the fields of synthetic organic chemistry and drug discovery. Its molecular architecture, featuring a sterically hindered ketone and an activated aromatic ring, presents a unique platform for the development of complex molecular targets. Substituted acetophenones are well-established as versatile building blocks and key intermediates in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients (APIs), fragrances, and agrochemicals.[1] The specific substitution pattern of this molecule—with two ortho-methyl groups flanking the acetyl function and a para-methoxy group—suggests potential for creating compounds with controlled conformations and metabolic stability, making it a valuable target for researchers and drug development professionals. This guide provides a comprehensive overview of its known and predicted properties, synthesis, and potential applications.
Compound Identification and Molecular Structure
Proper identification is the cornerstone of chemical research. The following section details the fundamental identifiers for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.
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IUPAC Name: 1-(4-Methoxy-2,6-dimethylphenyl)ethanone
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CAS Number: 1936082-20-0[2]
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Molecular Formula: C₁₁H₁₄O₂
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Molecular Weight: 178.23 g/mol
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Canonical SMILES: CC1=CC(=CC(=C1OC)C)C(=O)C
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InChI Key: InChI=1S/C11H14O2/c1-6-4-8(12-3)5-7(2)10(6)9(1)13/h4-5H,1-3H3
Chemical Structure:
Physicochemical Properties
Direct experimental data for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is not widely available in public literature. However, we can infer its likely properties by examining closely related structural isomers. This comparative approach is essential for developing handling protocols and predicting behavior in reactions.
| Property | 1-(4-Methoxy-2,6-dimethylphenyl)ethanone | 2',6'-Dimethoxyacetophenone | 1-(4-Methoxy-2-methylphenyl)ethanone |
| CAS Number | 1936082-20-0 | 2040-04-2[3][4] | 24826-74-2 |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₀H₁₂O₃ | C₁₀H₁₂O₂ |
| Molecular Weight | 178.23 g/mol | 180.20 g/mol [4] | 164.20 g/mol |
| Physical Form | Predicted: Solid | Solid[4] | Liquid |
| Melting Point | Not available | 68-70 °C[3][4] | 116.5 °C |
| Boiling Point | Not available | 135-136 °C / 2 mmHg[3][4] | 267 °C / 735 mmHg |
| Topological Polar Surface Area (TPSA) | Predicted: 26.3 Ų | 35.5 Ų[5] | Not available |
| LogP (Predicted) | Not available | 1.8 | Not available |
Synthesis and Reactivity
Proposed Synthesis Workflow
While specific synthesis routes for this exact molecule are not published, a logical and efficient pathway can be designed based on established organic chemistry principles, such as the one described for a related compound starting from an amino precursor.[6] A plausible multi-step synthesis starting from commercially available 2,6-dimethylanisole is outlined below.
The causality behind this experimental design is as follows:
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Friedel-Crafts Acylation: This standard method introduces the acetyl group onto the electron-rich aromatic ring. The reaction is directed by the activating methoxy group, but the significant steric hindrance from the two ortho-methyl groups will strongly favor acylation at the para position (C4), which is unfortunately already occupied by the methoxy group. Therefore, a more viable route starts from a precursor like 2,6-dimethylphenol, which can be acylated via a Fries rearrangement, followed by methylation of the phenol and the other hydroxyl group. A more direct, albeit potentially lower-yielding, route would involve the direct acylation of 1,3-dimethylbenzene followed by subsequent functional group transformations.
A more robust proposed pathway is illustrated below:
Caption: Proposed multi-step synthesis pathway for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.
Core Reactivity Insights
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Ketone Functional Group: The acetyl group's carbonyl is susceptible to nucleophilic attack. This allows for a range of reactions, including reduction to the corresponding alcohol, reductive amination to form amines, and condensation reactions like the aldol or Knoevenagel condensations.
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Aromatic Ring: The benzene ring is electron-rich due to the activating effect of the para-methoxy group and the two ortho-methyl groups. However, the positions ortho to the powerful methoxy director are blocked by the methyl groups. The positions meta to the methoxy group (and ortho to the acetyl group) are sterically shielded. This steric hindrance is a critical feature, potentially making further electrophilic aromatic substitution challenging and highly selective. This property can be exploited to prevent unwanted side reactions, a valuable trait in multi-step syntheses.
Predicted Spectroscopic Profile
While experimental spectra are not publicly available, a theoretical spectroscopic profile can be predicted based on the molecule's structure. This is an invaluable tool for reaction monitoring and structural confirmation.
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¹H NMR (Proton NMR):
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Aromatic Protons: Two equivalent protons on the aromatic ring would appear as a single sharp singlet, likely in the range of δ 6.8-7.2 ppm.
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Methoxy Protons: The three protons of the -OCH₃ group would produce a distinct singlet around δ 3.8-4.0 ppm.
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Ring Methyl Protons: The six equivalent protons from the two methyl groups at C2 and C6 would yield a sharp singlet around δ 2.2-2.5 ppm.
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Acetyl Protons: The three protons of the acetyl group (-COCH₃) would appear as a singlet, typically around δ 2.5-2.7 ppm.
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¹³C NMR (Carbon NMR):
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The spectrum would show distinct signals for each unique carbon atom. Key predicted signals include the carbonyl carbon (δ > 190 ppm), the aromatic carbons attached to oxygen (δ ~160 ppm), other aromatic carbons (δ 120-140 ppm), the methoxy carbon (δ ~55 ppm), and the aliphatic methyl carbons (δ 20-30 ppm).
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IR (Infrared) Spectroscopy:
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C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl would be expected between 1680-1700 cm⁻¹.
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C-O Stretch: A distinct band for the aryl-alkyl ether linkage should appear in the 1200-1250 cm⁻¹ region.
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Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.
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C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): A clear molecular ion peak would be expected at m/z = 178.
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Key Fragmentation: A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) from the acetyl moiety, resulting in a stable acylium ion at m/z = 163. Another significant fragmentation could be the loss of the entire acetyl group ([M-43]⁺) at m/z = 135.
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Safety, Handling, and Storage
| Hazard Category | GHS Classification (Inferred from Isomers) | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed or inhaled. | Avoid ingestion and inhalation. Use in a well-ventilated area or with local exhaust ventilation.[8][9] |
| Skin Contact | H315: Causes skin irritation.[10] | Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[7] Wash thoroughly after handling.[7] |
| Eye Contact | H319: Causes serious eye irritation.[10] | Wear chemical safety goggles or a face shield.[7] Ensure eyewash stations are readily accessible.[8] |
| Respiratory | H335: May cause respiratory irritation.[10] | Avoid breathing dust or vapors. Use a NIOSH-approved respirator if ventilation is inadequate.[9] |
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep away from strong oxidizing agents and strong bases.[8]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][9]
Applications in Research and Drug Development
The true value of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone lies in its potential as a specialized chemical intermediate.
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Scaffold for Drug Discovery: The acetophenone moiety is a common feature in many pharmaceutical compounds. This particular derivative provides a rigid scaffold with defined steric and electronic properties. The ortho-methyl groups can serve as "metabolic blockers," preventing enzymatic degradation at those positions, potentially increasing the in vivo half-life of a drug candidate. Furthermore, these groups lock the conformation of the acetyl group, which can be crucial for precise binding to a biological target.
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Intermediate for Complex Syntheses: This compound is an ideal starting point for further chemical elaboration. The ketone can be transformed into a variety of other functional groups, while the aromatic ring, despite its steric hindrance, can potentially undergo directed metallation or other advanced synthetic transformations. Its use is analogous to how related compounds like 2',6'-Dimethoxyacetophenone are used in the preparation of specialized molecules like 4-fluororesorcinol.[3][12]
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Materials Science: Aromatic ketones are sometimes used in the development of photoinitiators and as building blocks for specialized polymers. The unique substitution pattern of this molecule could impart specific thermal or photophysical properties to new materials.
References
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2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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1-(2,4-Dimethoxyphenyl)ethanone. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- Method of producing 1-(4 methoxy-phenyl)- butanone. (1967). Google Patents.
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Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]
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Ethanone, 1-(3,4-dimethoxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]
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